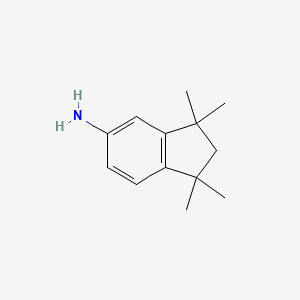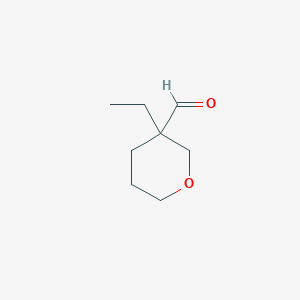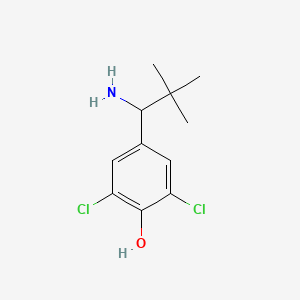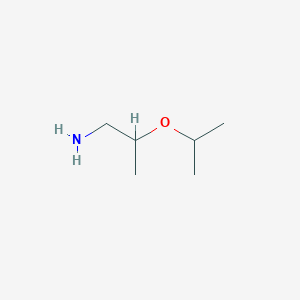
1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine is an organic compound with the molecular formula C13H19N It is a derivative of indene, characterized by the presence of four methyl groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine typically involves the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene with an amine source. One common method is the reductive amination of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene using ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated amine derivatives.
Scientific Research Applications
1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-tetramethyl-2,3-dihydro-1H-indene: Lacks the amine group, making it less reactive in certain chemical reactions.
1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and reactivity.
1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-thiol: Contains a thiol group, which imparts distinct chemical characteristics compared to the amine derivative.
Uniqueness
1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-5-amine is unique due to the presence of the amine group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-2H-inden-5-amine |
InChI |
InChI=1S/C13H19N/c1-12(2)8-13(3,4)11-7-9(14)5-6-10(11)12/h5-7H,8,14H2,1-4H3 |
InChI Key |
ORHXXKRAXJPFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C1C=CC(=C2)N)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride](/img/structure/B13287490.png)


amine](/img/structure/B13287511.png)
![(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine](/img/structure/B13287515.png)
![n-(Sec-butyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13287517.png)
![{1-[4-(Methylsulfanyl)phenyl]ethyl}(propyl)amine](/img/structure/B13287520.png)

![N'-Hydroxy-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboximidamide](/img/structure/B13287533.png)

![1-[(5-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13287557.png)


